6-methyl-3,4-dihydro-2H-1-benzopyran
Overview
Description
6-methyl-3,4-dihydro-2H-1-benzopyran, also known as 6-methylhydrocoumarin, is an organic compound with the molecular formula C10H12O. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as 1-benzopyrans . These compounds are characterized by a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some derivatives of benzopyran-4-one compounds have shown significant antiproliferative activities against cancer cell lines, suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Some benzopyran-4-one compounds have shown significant cytotoxicity against multi-drug resistant cancer cell lines, suggesting potential cytotoxic effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that flavanones, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Flavanones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
6-methyl-3,4-dihydro-2H-1-benzopyran can be synthesized through several methods. One common method involves the cyclization of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are employed to facilitate the cyclization reaction. The reaction is carried out in large-scale reactors, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield this compound-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: 6-methylcoumarin
Reduction: this compound-2-ol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-methyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the fragrance industry due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
6-methylcoumarin: An oxidized derivative with potential pharmaceutical applications.
3,4-dihydro-2H-1-benzopyran: The parent compound without the methyl group.
6-fluoro-3,4-dihydro-2H-1-benzopyran: A fluorinated derivative with different chemical properties.
Uniqueness
6-methyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant fragrance and potential biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHLIDJSRXQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-74-5 | |
Record name | 6-methyl-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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